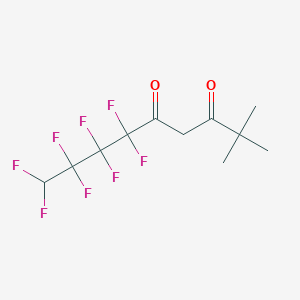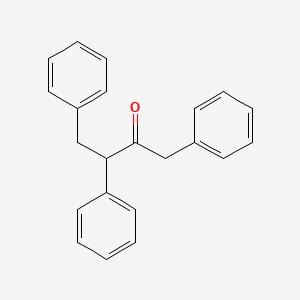
5-Ethyl-5-hydroxy-7-methylundecan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-hydroxy-7-methylundecan-6-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction steps, and the process may be scaled up to produce large quantities of the compound efficiently.
化学反应分析
Types of Reactions
5-Ethyl-5-hydroxy-7-methylundecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyl-7-methylundecan-6-one or 5-ethyl-7-methylundecanoic acid.
Reduction: Formation of 5-ethyl-5-hydroxy-7-methylundecan-6-ol.
Substitution: Formation of 5-ethyl-5-chloro-7-methylundecan-6-one or 5-ethyl-5-amino-7-methylundecan-6-one.
科学研究应用
5-Ethyl-5-hydroxy-7-methylundecan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 5-Ethyl-5-hydroxy-7-methylundecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Ethyl-5-hydroxy-7-methylundecan-2-one
- 5-Ethyl-5-hydroxy-7-methylundecan-8-one
- 5-Ethyl-5-hydroxy-7-methylundecan-4-one
Comparison
5-Ethyl-5-hydroxy-7-methylundecan-6-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
62759-48-2 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
5-ethyl-5-hydroxy-7-methylundecan-6-one |
InChI |
InChI=1S/C14H28O2/c1-5-8-10-12(4)13(15)14(16,7-3)11-9-6-2/h12,16H,5-11H2,1-4H3 |
InChI 键 |
YNAHMPOCQHVFJA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)C(=O)C(CC)(CCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)


![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)


![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)



